Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH
Overview
Description
Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH: is a synthetic peptide derivative that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used in peptide synthesis and research due to its unique structural features and stability. The presence of the Fmoc group aids in the protection of the amino group during peptide synthesis, allowing for selective deprotection and further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition involving the coupling of the amino acid to the growing peptide chain. The Fmoc group is used to protect the amino group of the amino acids during the synthesis. After the coupling reaction, the Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high efficiency and reproducibility. The use of automated systems allows for precise control over reaction conditions, such as temperature, solvent, and reagent concentrations, which is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:
Deprotection: The removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: The formation of peptide bonds with other amino acids or peptide fragments.
Oxidation and Reduction: Potential modifications to the side chains of the amino acids within the peptide.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Oxidation and Reduction: Reagents such as hydrogen peroxide or dithiothreitol (DTT) may be used for specific modifications.
Major Products: The primary product of these reactions is the desired peptide sequence, with the Fmoc group removed and the peptide bonds formed between the amino acids.
Scientific Research Applications
Chemistry: Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH is used in the synthesis of complex peptides and proteins. Its stability and ease of deprotection make it a valuable tool in peptide chemistry.
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. It serves as a building block for the synthesis of biologically active peptides.
Medicine: this compound is utilized in the development of peptide-based therapeutics. Its incorporation into peptide drugs can enhance stability and bioavailability.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and diagnostic agents. Its role in solid-phase peptide synthesis makes it essential for large-scale peptide production.
Mechanism of Action
The mechanism of action of Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to the growing peptide chain. The specific interactions and pathways involved depend on the peptide sequence and the target application.
Comparison with Similar Compounds
Fmoc-Phe-Phe-OH: Another Fmoc-protected dipeptide used in peptide synthesis.
Fmoc-Val-Leu-Lys(Boc)-OH: A tripeptide with Fmoc and tert-butyloxycarbonyl (Boc) protecting groups.
Fmoc-Ala-Gly-OH: A simple dipeptide used in peptide synthesis.
Uniqueness: Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH is unique due to the presence of the Psi(Me,Me)pro moiety, which provides additional stability and structural features. This makes it particularly useful in the synthesis of peptides with specific structural and functional requirements.
Properties
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O6/c1-19-27(29(35)36)33(31(2,3)39-19)28(34)26(17-20-11-5-4-6-12-20)32-30(37)38-18-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h4-16,19,25-27H,17-18H2,1-3H3,(H,32,37)(H,35,36)/t19-,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOYZGOZWLCJDO-VHEIIQRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196703-48-6 | |
Record name | 4-Oxazolidinecarboxylic acid, 3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]-2,2,5-trimethyl-, (4S,5R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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